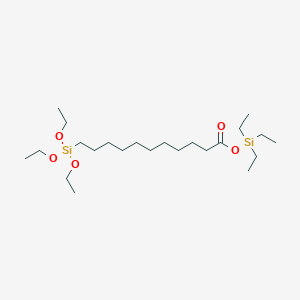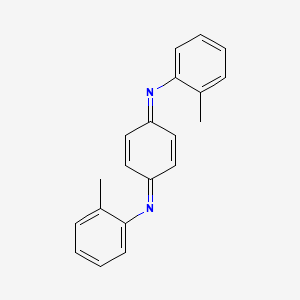![molecular formula C10H13NO2 B12572181 N-[(2-Hydroxyphenyl)methyl]propanamide CAS No. 606925-36-4](/img/structure/B12572181.png)
N-[(2-Hydroxyphenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Hydroxyphenyl)methyl]propanamide is an organic compound with the molecular formula C10H13NO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxyphenyl)methyl]propanamide can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzylamine with propanoyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Hydroxyphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[(2-Hydroxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of N-[(2-Hydroxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like pyruvate dehydrogenase kinase by binding to the active site, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to changes in metabolic pathways, such as reduced blood lactate levels .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylpropanamide: Similar in structure but lacks the hydroxyl group on the aromatic ring.
N-Methylpropanamide: Similar in structure but has a methyl group instead of the hydroxyphenyl group.
Propanamide: The simplest form without any substituents on the amide nitrogen.
Uniqueness
N-[(2-Hydroxyphenyl)methyl]propanamide is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with enzymes and other biological molecules, making it valuable in research and potential therapeutic applications.
Propiedades
Número CAS |
606925-36-4 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N-[(2-hydroxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13)11-7-8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13) |
Clave InChI |
GINPCYBPPANOFO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


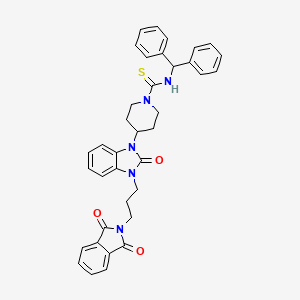
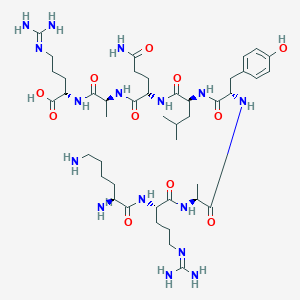
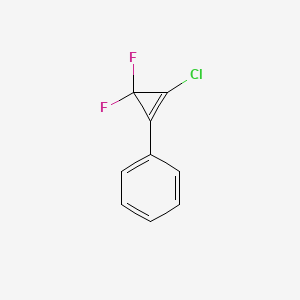
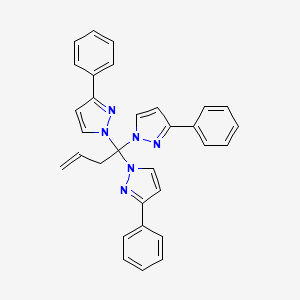
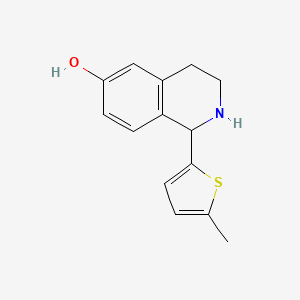
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
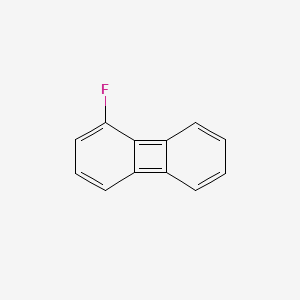
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)

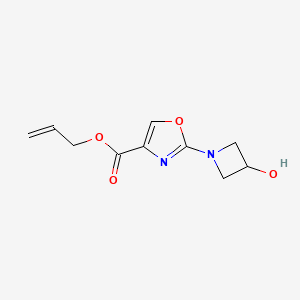
![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)
